

Acelarin: Synthesis and Purification Protocols for a Novel Gemcitabine ProTide

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Application Note

Introduction

Acelarin (NUC-1031) is a first-in-class phosphoramidate ProTide, a prodrug of the widely used anticancer nucleoside analog, gemcitabine.[1][2] Developed to overcome key mechanisms of tumor resistance to gemcitabine, Acelarin exhibits enhanced cellular uptake and activation, independent of nucleoside transporters and deoxycytidine kinase (dCK).[3] Its design as a preactivated, protected monophosphate form allows it to bypass the rate-limiting step of kinase-dependent activation and protects it from enzymatic degradation.[3][4] These characteristics lead to higher intracellular concentrations of the active triphosphate metabolite, ultimately inhibiting DNA synthesis and inducing apoptosis in cancer cells. This document provides detailed protocols for the chemical synthesis and subsequent purification of Acelarin for research and development purposes.

Chemical Structure and Properties



Property	Value
IUPAC Name	Benzyl (2S)-2-[{[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl}]amino]propanoate
Synonyms	NUC-1031, GTPL7389
Molecular Formula	C25H27F2N4O8P
Molecular Weight	580.47 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol
Mechanism of Action	Acelarin is intracellularly converted to gemcitabine monophosphate (dFdCMP), which is subsequently phosphorylated to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, and dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.

Synthesis of Acelarin (NUC-1031)

The synthesis of **Acelarin** involves the coupling of gemcitabine with a phosphoramidate moiety. The following protocol is a general representation based on established methods for ProTide synthesis.

Materials and Reagents

- Gemcitabine hydrochloride
- Phenyl methoxy-L-alaninyl phosphorochloridate
- N,N-Diisopropylethylamine (DIPEA)



- Anhydrous Dichloromethane (DCM)
- Anhydrous Tetrahydrofuran (THF)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- Methanol (MeOH)

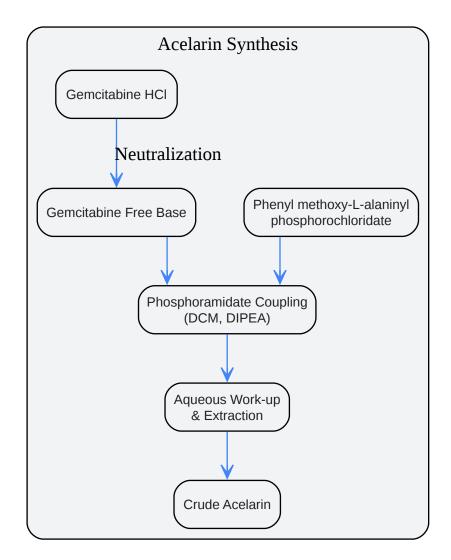
Experimental Protocol: Synthesis

- Preparation of Gemcitabine Free Base: Dissolve gemcitabine hydrochloride in a minimal
 amount of water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.
 Extract the gemcitabine free base with an organic solvent (e.g., ethyl acetate), dry the
 organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- · Phosphoramidate Coupling:
 - Suspend the gemcitabine free base in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the suspension to 0 °C in an ice bath.
 - Add N,N-Diisopropylethylamine (DIPEA) to the suspension.
 - Slowly add a solution of phenyl methoxy-L-alaninyl phosphorochloridate in anhydrous
 DCM to the reaction mixture.
 - Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
- Work-up and Extraction:
 - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer and wash it sequentially with water and brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow



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Acelarin Synthesis Workflow

Purification of Acelarin

The crude **Acelarin** product is purified using silica gel column chromatography to isolate the desired diastereomer.



Materials and Reagents

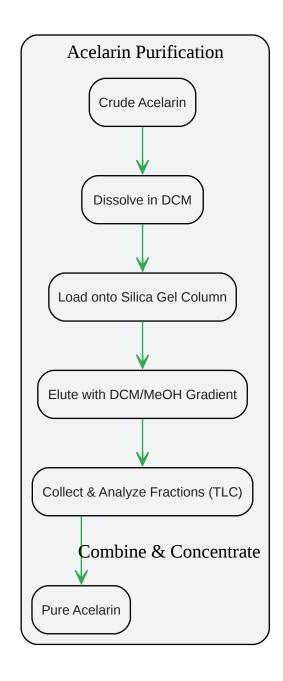
- Crude Acelarin
- Silica gel (230-400 mesh)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates

Experimental Protocol: Purification

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).
- Sample Loading: Dissolve the crude Acelarin in a minimal amount of DCM and adsorb it
 onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the
 top of the prepared column.
- Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol.
- Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
- Product Isolation: Combine the fractions containing the pure Acelarin (as determined by TLC and other analytical methods like NMR and MS), and concentrate under reduced pressure to yield the purified product as a white solid.

Purification Workflow





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Acelarin Purification Workflow

Intracellular Activation of Acelarin

Acelarin's mechanism of action relies on its intracellular conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP).[5]

Signaling Pathway





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Intracellular Activation Pathway of Acelarin

The ProTide moiety is designed to be cleaved by intracellular enzymes. The first step is the hydrolysis of the ester group by carboxyesterases or cathepsin A, followed by the cleavage of the P-N bond by histidine triad nucleotide-binding protein 1 (HINT1) to release gemcitabine monophosphate (dFdCMP).[6][7] This active monophosphate is then further phosphorylated by cellular kinases to the di- and triphosphate forms, which exert the cytotoxic effects.

Conclusion

The synthesis and purification of **Acelarin** can be achieved through a reproducible multi-step process. The ProTide technology endows **Acelarin** with favorable pharmacological properties, allowing it to effectively overcome key resistance mechanisms that limit the efficacy of gemcitabine. The provided protocols offer a foundational methodology for the laboratory-scale production of **Acelarin** for further research and development in oncology.

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